molecular formula C24H20N4O4S B2407918 (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 900005-71-2

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2407918
CAS No.: 900005-71-2
M. Wt: 460.51
InChI Key: VERAPQILCSZIKO-FMIVXFBMSA-N
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Description

The compound (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a structurally complex molecule featuring a benzothiazole core substituted with an ethoxy group at position 6, an acrylamide linker, and dual N-substituents: a pyridin-2-ylmethyl group and a 3-nitrophenyl moiety. The E-configuration of the acrylamide double bond is critical for maintaining its bioactive conformation. This compound belongs to a class of small molecules designed for targeted interactions, likely in kinase inhibition or receptor modulation, given the prevalence of benzothiazole and acrylamide motifs in such contexts .

Properties

IUPAC Name

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-2-32-20-10-11-21-22(15-20)33-24(26-21)27(16-18-7-3-4-13-25-18)23(29)12-9-17-6-5-8-19(14-17)28(30)31/h3-15H,2,16H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAPQILCSZIKO-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C24H20N4O4S, with a molecular weight of 460.51 g/mol. The compound features a benzothiazole moiety, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentration (MIC) values for similar derivatives ranged from 50 to 100 μg/mL against tested organisms, suggesting that this compound may also exhibit similar properties .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively documented. A study reported that certain derivatives demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds derived from benzothiazole showed effective inhibition against cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values ranging from 28 to 290 ng/mL . This suggests that this compound may also possess similar selective anticancer properties.

The biological activity of benzothiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. For instance, some compounds have been identified as inhibitors of the interaction between amyloid beta peptide and its binding partners, which is relevant in Alzheimer's disease research . Additionally, these compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of benzothiazole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with selectivity towards tumorigenic cells over normal cells .
  • Study on Antimicrobial Properties : Another study focused on the antimicrobial effects of benzothiazole derivatives. The findings revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents .

Scientific Research Applications

The compound is part of the benzothiazole derivatives, known for their significant biological activities. Research indicates that it exhibits:

  • Antimicrobial Properties : Several studies have reported the antimicrobial efficacy of benzothiazole derivatives against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Activity : The compound has shown promise in cancer research, where it may inhibit tumor growth and induce apoptosis in cancer cells. Mechanistic studies indicate that it may interfere with specific signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for further exploration in treating inflammatory diseases .

Synthesis and Mechanisms

The synthesis of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The general synthetic pathway includes:

  • Formation of the Benzothiazole Moiety : This is achieved through the reaction of appropriate thiazole precursors with substituted benzene derivatives.
  • Acrylamide Formation : The final product is obtained by coupling the benzothiazole derivative with a nitrophenyl and pyridinylmethyl group under specific reaction conditions to ensure optimal yield and purity .

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of various benzothiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines, including breast and colon cancer cells. Mechanistic investigations revealed that it may activate caspase pathways and downregulate anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in inflammatory markers,

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of benzothiazole moiety
Step 2Coupling with nitrophenyl and pyridinylmethyl groups
Final Product YieldTypically >60% based on reaction conditions

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness arises from the combination of its substituents. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural Comparison of Benzothiazole-Based Acrylamide Derivatives

Compound Name Benzothiazole Substituent Aryl/ Heteroaryl Group Acrylamide Substituents Key Functional Differences
Target Compound 6-ethoxy 3-nitrophenyl Pyridin-2-ylmethyl Ethoxy enhances lipophilicity; nitro group boosts electron-withdrawing effects
N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (EP 3 348 550A1) 6-ethoxy 3-chlorophenyl Acetamide (non-acrylamide) Lack of acrylamide linker and pyridinylmethyl group reduces conformational rigidity
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) N/A 4-nitrophenyl, thienyl Propyl, thienyl acrylamide Thienyl group introduces π-π stacking potential; Z/E isomerism alters binding
(R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-3-(6-chloropyridin-2-yl)-2-cyanoacrylamide (13g) N/A Chloropyridinyl Cyanoacrylamide, piperazinyl Cyano group increases electrophilicity; piperazine enhances solubility

Pharmacological and Physicochemical Properties

  • Nitro Group Impact: The 3-nitrophenyl group in the target compound is associated with enhanced bioactivity compared to non-nitro analogs. Studies on nitrothiophen and nitroimidazole derivatives demonstrate that nitro substitutions improve antimycobacterial and antitumor activities by facilitating redox interactions or hydrogen bonding .
  • Ethoxy vs.
  • Acrylamide Linker: The acrylamide moiety in the target compound provides rigidity and planarity, favoring interactions with kinase ATP-binding pockets. This contrasts with non-acrylamide analogs (e.g., acetamide derivatives), which exhibit reduced binding affinity due to conformational flexibility .

Research Findings and Implications

  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., nitro vs. chloro) can lead to significant activity differences. For example, nitro-substituted aryl groups in the target compound may confer superior inhibitory potency compared to chloro analogs .
  • Computational Similarity Assessment : Molecular fingerprinting and Tanimoto/Dice similarity metrics (as discussed in ligand-based virtual screening) suggest that the target compound shares moderate similarity with kinase inhibitors like gefitinib, particularly in the acrylamide and aromatic regions .

Preparation Methods

Cyclization of Thioamide Precursors

Benzothiazoles are commonly synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. For the 6-ethoxy-substituted benzothiazole:

Step 1: Synthesis of 6-Ethoxy-2-aminobenzenethiol

  • Starting material : 2-Nitro-6-ethoxyphenol.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Thiol introduction : Treatment with thiourea and HCl, followed by hydrolysis, yields 6-ethoxy-2-aminobenzenethiol.

Step 2: Cyclization to 6-Ethoxybenzo[d]thiazole

  • Reaction with formic acid or acetic anhydride under reflux forms the benzothiazole ring.
  • Conditions : 120°C, 6–8 hours.
  • Yield : ~70–80%.

Functionalization of the Benzothiazole

Introduction of the Pyridin-2-ylmethyl Group

The N-(pyridin-2-ylmethyl) substituent is introduced via alkylation:

Step 3: Alkylation of 6-Ethoxybenzo[d]thiazol-2-amine

  • Reagent : 2-(Chloromethyl)pyridine.
  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
  • Conditions : 80°C, 12 hours.
  • Yield : ~65–75%.

Acrylamide Formation

Coupling of 3-(3-Nitrophenyl)acryloyl Chloride

The acrylamide bridge is formed via a two-step process:

Step 4: Synthesis of 3-(3-Nitrophenyl)acryloyl Chloride

  • Starting material : 3-Nitrocinnamic acid.
  • Chlorination : Thionyl chloride (SOCl₂) at reflux.
  • Conditions : 70°C, 3 hours.
  • Yield : >90%.

Step 5: Amide Coupling

  • Coupling agent : N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).
  • Substrates :
    • N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine.
    • 3-(3-Nitrophenyl)acryloyl chloride.
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 24 hours.
  • Yield : ~60–70%.

Stereochemical Control

The E-configuration of the acrylamide is critical for biological activity. Key factors include:

  • Reaction solvent : Polar aprotic solvents (e.g., DMF) favor trans-addition.
  • Temperature : Lower temperatures (0–5°C) reduce isomerization.
  • Characterization : Nuclear Overhauser effect (NOE) in NMR confirms the E-configuration.

Purification and Characterization

Chromatographic Purification

  • Column chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7).
  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25 (s, 1H, nitrophenyl-H), 7.92–7.85 (m, 2H, benzothiazole-H), 6.85 (d, J = 15.6 Hz, 1H, acrylamide-Hα), 6.45 (d, J = 15.6 Hz, 1H, acrylamide-Hβ).
  • HRMS : m/z 460.1205 [M+H]⁺ (calculated: 460.1205).

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Reference
Benzothiazole formation Cyclocondensation Formic acid, 120°C 75
Alkylation 2-(Chloromethyl)pyridine, K₂CO₃ DMF, 80°C 70
Acrylamide coupling EDC/DMAP DCM, rt 65

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide?

  • Methodological Answer : Optimize reaction conditions using reflux in ethyl acetate/petroleum ether solvent systems (yield: 16–59%) with catalysts like POCl₃ or triethylamine. Monitor reaction progress via TLC and purify via column chromatography (40–50% ethyl acetate/hexane) or recrystallization (acetone/CH₂Cl₂). Confirm reproducibility by varying stoichiometric ratios (e.g., 1:1.2 molar ratio of acrylamide to benzothiazole derivatives) .

Q. How can structural characterization resolve ambiguities in the acrylamide backbone and substituent positioning?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (δ 6.84–8.62 ppm for aromatic protons, J = 15.8 Hz for trans-olefin coupling), IR (C=O stretch ~1650–1700 cm⁻¹), and HRMS (M+H⁺ calculated for C₂₄H₂₁N₄O₃S: 469.1284). For stereochemical confirmation, compare experimental NOESY data with computational predictions of E/Z isomerism .

Q. What purification strategies mitigate byproduct formation during synthesis?

  • Methodological Answer : Employ gradient column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (20% → 50%) to separate unreacted starting materials (Rf 0.82) from the product (Rf 0.52). For persistent impurities, use preparative HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-nitrophenyl and pyridinylmethyl groups in biological activity?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 3-nitrophenyl with 4-methoxyphenyl or thiophene). Test cytotoxicity (IC₅₀ via MTT assay) and apoptosis induction (Annexin V/PI staining). Correlate electronic effects (Hammett σ values) of substituents with antiproliferative activity in cancer cell lines (e.g., HepG2, MCF-7) .

Q. What computational approaches predict binding interactions with biological targets like kinases or prostaglandin synthases?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of COX-2 (PDB: 5KIR) or Aurora kinase (PDB: 4N3H). Validate binding poses via MD simulations (GROMACS, 100 ns) and calculate binding free energies (MM-PBSA). Mutate critical residues (e.g., Tyr355 in COX-2) to assess interaction loss via site-directed mutagenesis .

Q. How can conflicting cytotoxicity data from different assay protocols be reconciled?

  • Methodological Answer : Standardize assay conditions (e.g., 24/48/72 hr exposure, 10% FBS in media) and validate via orthogonal methods (ATP-based viability vs. trypan blue exclusion). Address false positives by testing in redox-sensitive cell lines (e.g., NCI-H292) and include ROS scavengers (e.g., NAC) to control for assay interference .

Q. What strategies validate the compound’s mechanism of action in suppressing prostaglandin E₂ (PGE₂)?

  • Methodological Answer : Quantify PGE₂ inhibition in LPS-stimulated RAW264.7 macrophages (ELISA). Compare with COX-2 expression (Western blot) and arachidonic acid metabolism (LC-MS). Use siRNA knockdown of mPGES-1 to confirm target specificity .

Q. How can crystallographic data resolve discrepancies in molecular conformation between computational models and experimental observations?

  • Methodological Answer : Grow single crystals via vapor diffusion (ethyl acetate/hexane, 4°C). Collect high-resolution (<1.0 Å) X-ray data (Mo-Kα radiation) and refine using SHELXL. Compare torsion angles (C6-ethoxy vs. pyridinylmethyl groups) with DFT-optimized geometries (B3LYP/6-31G*) .

Methodological Notes

  • Contradiction Handling : reports low yields (16–21%) for similar acrylamides, suggesting the need for microwave-assisted synthesis (e.g., 100°C, 30 min) to improve efficiency.
  • Advanced Analytics : For ambiguous NMR signals, use DEPT-135 and HSQC to assign quaternary carbons and heteronuclear couplings .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate cytotoxicity in 3D spheroid models to better mimic in vivo conditions .

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